molecular formula C24H31N3O3 B11367758 5-({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11367758
M. Wt: 409.5 g/mol
InChI Key: QOMBYHUJXZAKPM-UHFFFAOYSA-N
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Description

5-({4-[(CYCLOHEXYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a cyclohexylamino group, a methoxyphenoxy group, and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(CYCLOHEXYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions, where a methoxyphenol derivative reacts with a suitable leaving group on the benzodiazole core.

    Attachment of the Cyclohexylamino Group: The cyclohexylamino group can be attached through reductive amination, where a cyclohexylamine reacts with an aldehyde or ketone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Dihydrobenzodiazole derivatives.

    Substitution Products: Halogenated or nitrated benzodiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for understanding biochemical pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 5-({4-[(CYCLOHEXYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-[(CYCLOHEXYLAMINO)METHYL]PYRIMIDINE-2,4(1H,3H)-DIONE: This compound shares the cyclohexylamino group but has a different core structure.

    2-METHOXY-4-[(CYCLOHEXYLAMINO)METHYL]PHENOL: This compound shares the methoxyphenoxy group but lacks the benzodiazole core.

Uniqueness

The uniqueness of 5-({4-[(CYCLOHEXYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its combination of functional groups and core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

5-[[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C24H31N3O3/c1-26-20-11-9-18(13-21(20)27(2)24(26)28)16-30-22-12-10-17(14-23(22)29-3)15-25-19-7-5-4-6-8-19/h9-14,19,25H,4-8,15-16H2,1-3H3

InChI Key

QOMBYHUJXZAKPM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)COC3=C(C=C(C=C3)CNC4CCCCC4)OC)N(C1=O)C

Origin of Product

United States

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